3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a complex organic compound belonging to the class of triazino-purines This compound is characterized by its unique structure, which includes a methoxyphenyl group and two methyl groups attached to a triazino-purine core
Preparation Methods
The synthesis of 3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The methoxyphenyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets and pathways. The compound has been shown to selectively bind to ferrous ions, which can inhibit cellular processes that rely on iron, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the mitochondrial pathway, where the compound induces changes in the expression of proteins like Bcl-2, Bax, and cleaved caspase-3, ultimately leading to cell death .
Comparison with Similar Compounds
3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione can be compared with other triazino-purine derivatives, such as:
3-alkylamino-2-alkylcarbamoyl-6,8-dimethyl[1,2,4]triazino[3,2-f]purine-7,8(6H,8H)-diones: These compounds have similar core structures but different functional groups, leading to variations in their biological activities.
5H-[1,2,4]triazino[5,6-b]indole derivatives: These compounds also belong to the triazino family and are studied for their potential as iron chelators and anticancer agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H16N6O3 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
InChI |
InChI=1S/C16H16N6O3/c1-20-13-12(14(23)21(2)16(20)24)22-8-11(18-19-15(22)17-13)9-5-4-6-10(7-9)25-3/h4-7H,8H2,1-3H3,(H,17,19) |
InChI Key |
SOVWOWWYFQZLAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NNC3=N2)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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